5-Salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamide
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Overview
Description
5-Salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The compound’s molecular formula is C15H11F3N2O3, and it has a molecular weight of 324.259 g/mol . The trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable target in various scientific research fields.
Preparation Methods
Chemical Reactions Analysis
5-Salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamide has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
5-Salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamide can be compared with other similar compounds, such as:
Methyl nicotinate: Used for its vasodilatory effects in topical preparations.
Nicotinamide: Known for its role in cellular energy metabolism and DNA repair.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced chemical stability and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C15H11F3N2O3 |
---|---|
Molecular Weight |
324.25 g/mol |
IUPAC Name |
5-(2-hydroxybenzoyl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H11F3N2O3/c1-7-9(14(19)23)6-10(13(20-7)15(16,17)18)12(22)8-4-2-3-5-11(8)21/h2-6,21H,1H3,(H2,19,23) |
InChI Key |
NRHPVUCPGGURNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)N)C(=O)C2=CC=CC=C2O)C(F)(F)F |
Origin of Product |
United States |
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